molecular formula C20H31N3 B6973967 3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine

3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B6973967
M. Wt: 313.5 g/mol
InChI Key: NKBVRGLVYIFFRO-UHFFFAOYSA-N
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Description

3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bicyclic core.

    Benzylation: The final step involves the benzylation of the nitrogen atom, which can be achieved using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the bicyclic core or the piperidine ring, potentially leading to the opening of the bicyclic structure or reduction of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents like benzyl chloride or alkyl halides in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced bicyclic structures, amine derivatives.

    Substitution: Various substituted benzyl or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biological targets. Its unique structure allows it to bind to specific receptors or enzymes, making it a useful tool in the study of biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with neurotransmitter receptors suggests it could be developed into a drug for treating neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octane: Similar structure but lacks the amine group.

    3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness

The presence of the amine group in 3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3/c1-22-11-9-19(10-12-22)21-20-17-7-8-18(20)15-23(14-17)13-16-5-3-2-4-6-16/h2-6,17-21H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBVRGLVYIFFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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